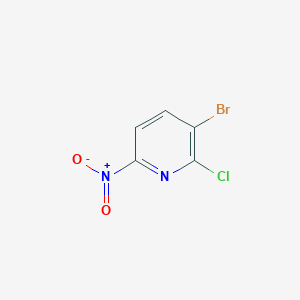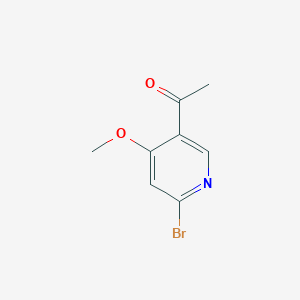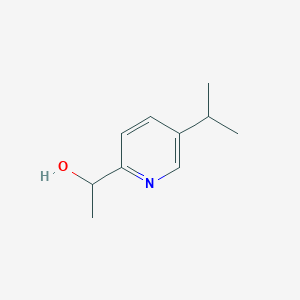
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in pharmaceuticals and other fields. The structure of this compound consists of a pyrimidine ring with two methyl groups at positions 4 and 6, and an amine group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine can be achieved through various methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction typically requires a catalyst such as Lewis acids or silica-supported solid acids . Another method involves the use of Ziegler–Natta catalysts, which facilitate the reaction between aldehydes, alkyl acetoacetates, and urea or thiourea under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it exhibits significant biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties . These activities make it a promising candidate for drug development and therapeutic applications. Additionally, the compound is used in the development of new materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine can be compared with other similar compounds, such as dihydropyrimidin-2(1H)-ones and thiones. These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. Other similar compounds include 2-amino-4,6-dimethoxypyrimidine and 4,6-dichloro-2-methylthiopyrimidine, which have been studied for their pharmacological properties and synthetic applications .
Propiedades
Fórmula molecular |
C6H11N3 |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
4,6-dimethyl-4,5-dihydropyrimidin-2-amine |
InChI |
InChI=1S/C6H11N3/c1-4-3-5(2)9-6(7)8-4/h4H,3H2,1-2H3,(H2,7,8) |
Clave InChI |
AZDLCTYKBOKLPC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=NC(=N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)




![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)



![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)
